molecular formula C11H19NO4 B558477 (r)-1-Boc-piperidine-3-carboxylic acid CAS No. 163438-09-3

(r)-1-Boc-piperidine-3-carboxylic acid

Katalognummer: B558477
CAS-Nummer: 163438-09-3
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: NXILIHONWRXHFA-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es ist ein Derivat der Nipecotsäure und wird häufig bei der Synthese von Peptiden und anderen komplexen organischen Molekülen verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Boc-D-Nip-OH beinhaltet typischerweise den Schutz der Aminogruppe der Nipecotsäure mit einer tert-Butyloxycarbonyl-(Boc)-Gruppe. Dies wird erreicht, indem Nipecotsäure mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin umgesetzt wird . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Boc-D-Nip-OH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Abfall zu minimieren und die Produktionskosten zu senken .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Boc-D-Nip-OH typically involves the protection of the amino group of nipecotic acid with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting nipecotic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of Boc-D-Nip-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-1-Boc-piperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity.

Case Study: Synthesis of PRMT5 Inhibitors

A recent study highlighted the use of this compound in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound was modified to create a series of inhibitors that demonstrated high potency and selectivity in biochemical assays .

Table 1: Potency of PRMT5 Inhibitors Derived from this compound

Compound IDIC50 (nM)Selectivity Ratio
Compound 392.3103
Compound 403.1100.9

Asymmetric Synthesis

The compound is widely used as a chiral building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

Case Study: Synthesis of Pyrazole Derivatives

In a study focused on synthesizing pyrazole derivatives, this compound was utilized to create novel heterocyclic amino acids. These derivatives exhibited potential as achiral frameworks for drug development .

Table 2: Pyrazole Derivatives Synthesized Using this compound

Derivative NameYield (%)Biological Activity
Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate85Moderate
tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate90High

Development of Antimicrobial Agents

This compound has also been explored in the development of antimicrobial peptidomimetics, which are designed to mimic natural antimicrobial peptides.

Case Study: Antimicrobial Peptidomimetics

Research has shown that modifications involving this compound result in compounds with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Peptidomimetics Derived from this compound

Peptidomimetic IDMIC (µM) against E. coliMIC (µM) against S. aureus
Peptidomimetic A48
Peptidomimetic B26

Biologische Aktivität

(R)-1-Boc-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, antimicrobial properties, and its role as a building block in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in organic synthesis. The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.28 g/mol

The Boc group allows selective reactions, making it a versatile intermediate in the synthesis of various pharmaceutical compounds.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABA (γ-aminobutyric acid) uptake system. GABA is the main inhibitory neurotransmitter in the central nervous system, and compounds that influence its uptake can have therapeutic implications for anxiety, epilepsy, and other neurological disorders.

Interaction with GABA Transporters

Research indicates that this compound modulates GABA uptake, potentially affecting synaptic transmission. This modulation can lead to enhanced inhibitory signaling in the brain, providing insights into treatment strategies for various neurological conditions.

1. Neuropharmacological Effects

The compound's ability to interact with GABA transporters suggests potential applications in treating anxiety disorders and epilepsy. Studies have shown that derivatives of piperidine can significantly influence GABAergic signaling pathways, indicating that this compound may exhibit similar effects .

2. Antimicrobial Properties

In addition to its neuropharmacological applications, this compound has been studied for its antimicrobial properties. Compounds with similar piperidine structures are known for their roles as antimicrobial agents. Research suggests that derivatives may exhibit activity against a range of bacteria, including resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

StudyFindings
GABA Modulation Study Demonstrated that this compound enhances GABA uptake in neuronal cultures, suggesting potential therapeutic effects in anxiety and epilepsy.
Antimicrobial Activity Assessment Found that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential for developing new antibiotics.
Synthesis and Application Discussed the use of this compound as an intermediate in synthesizing peptidomimetics with potential anti-tumor and anti-inflammatory activities .

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles to assess therapeutic viability.
  • Mechanistic Studies : Exploring specific molecular targets and pathways involved in its biological activities.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Eigenschaften

IUPAC Name

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349209
Record name (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163438-09-3
Record name 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163438-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Boc-Nip-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of nipecotic acid, 2.0 g (16.0 mmol) in 20 mL of THF and 20 mL of water was added 4.7 g (33.6 mmol) of potassium carbonate and 3.5 g (16.0 mmol) of Boc-anhydride. The resulting solution was stirred overnight at ambient temperature then concentrated to dryness. The residue was dissolved in water, washed with ether and acidified to pH=2 with 5N HCl. The acidic aqueous layer was extracted with 20% isopropanol/chloroform. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated to dryness to yield 3.2 g (86%) of the desired mixture of isomers as a white solid. MS (ion spray) 228.2 (M−1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Boc-anhydride
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of piperidine-3-carboxylic acid (4.0 g, 30.39 mmol, 1.00 equiv, 98%) in EtOH (70 mL), tert-butoxycarbonyl (8.2 g, 36.86 mmol, 1.21 equiv, 98%) and K2CO3 (4.3 g, 30.54 mmol, 1.00 equiv, 98%). The resulting mixture was stirred overnight at room temperature overnight. Then, the mixture was diluted with water. The pH was adjusted to 3 with aqueous 10% HCl resulting in a precipitate. The mixture was then filtered to collect solids that were washed with water and dried in a vacuum oven under reduced pressure to afford 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as white solid (8.7 g).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.